molecular formula C10H14N6O B1446168 3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole CAS No. 1710195-54-2

3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole

Cat. No. B1446168
M. Wt: 234.26 g/mol
InChI Key: BWRFCZOFHLCZDR-UHFFFAOYSA-N
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Description

The compound “3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole” is a complex organic molecule that contains several interesting functional groups. These include a pyrrolidine ring, a 1,2,3-triazole ring, and a 1,2,4-oxadiazole ring . Each of these groups can confer different properties to the molecule, and their combination in one molecule can lead to interesting chemical behavior.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the molecule suggests that it could have a fairly rigid structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups it contains. For example, the triazole and oxadiazole rings are aromatic and might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms might make it a good hydrogen bond acceptor .

Scientific Research Applications

Antimicrobial Activity

Compounds related to 3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole, specifically those containing 1,2,4-oxadiazole and 1,2,3-triazole rings, have been synthesized and found to exhibit strong antimicrobial activities. A study by Krolenko et al. (2016) investigated the synthesis and antimicrobial activity of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings. These compounds demonstrated significant effectiveness against various microbial strains, highlighting the potential of such structures in developing new antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).

Anti-protozoal and Anti-cancer Properties

The exploration of 1,2,4-oxadiazole and 1,2,3-triazole containing compounds extends beyond antimicrobial activity. Dürüst et al. (2012) designed and synthesized a series of novel oxadiazolyl pyrrolo triazole diones to investigate their in vitro anti-protozoal and cytotoxic activities. These compounds were found to exhibit varying degrees of effectiveness against protozoal pathogens and cancer cells, indicating their potential as templates for the development of new therapeutic agents (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).

Catalytic Applications in Green Chemistry

Another fascinating application of compounds related to 3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole is in the field of catalysis. Bumagin et al. (2018) synthesized new substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles and explored their use in preparing palladium(II) complexes. These complexes demonstrated high turnover numbers in C-C cross-coupling reactions under Green Chemistry conditions, underscoring the potential of these structures in sustainable catalytic processes (Bumagin, Kletskov, Petkevich, Kolesnik, Lyakhov, Ivashkevich, Baranovsky, Kurman, & Potkin, 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it is handled .

Future Directions

Future research on this compound could involve studying its properties in more detail, exploring its potential uses, and developing methods to synthesize it more efficiently .

properties

IUPAC Name

3-ethyl-5-(1-pyrrolidin-3-yltriazol-4-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O/c1-2-9-12-10(17-14-9)8-6-16(15-13-8)7-3-4-11-5-7/h6-7,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRFCZOFHLCZDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CN(N=N2)C3CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole
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3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole
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3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole
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3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole
Reactant of Route 5
3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole
Reactant of Route 6
3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole

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